![molecular formula C10H6ClN3O B3372094 3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈 CAS No. 870973-92-5](/img/structure/B3372094.png)
3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈
描述
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is a chemical compound with the CAS Number: 870973-92-5 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 . This code provides a unique identifier for the compound and can be used to generate a 2D structure.Physical And Chemical Properties Analysis
The compound is solid in form . More detailed physical and chemical properties are not available in the search results.科学研究应用
合成与反应性
3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈及其衍生物由于其活性的氯甲基和恶二唑基团而参与各种化学反应。这些化合物用作与硫代和二硫代磷酸盐反应的硫代和二硫代磷酸酯合成的中间体,形成在农业和医学中具有潜在应用的化合物(Rufenacht, 1972)。此外,它们用于为显示技术应用创建具有光致发光性质的介晶,表现出胆甾相和向列相(Han et al., 2010)。
光解研究
已经研究了包括类似于3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈的衍生物在内的恶二唑的光解,以了解它们在紫外光下的行为。这些研究揭示了苯甲酸酯和苯甲腈亚胺的形成,提供了对光化学途径和光化学和材料科学中潜在应用的见解(Tsuge et al., 1977)。
抗菌活性
已经合成了一些3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈的衍生物并评估了它们的抗菌活性。这些研究有助于开发在医疗保健中具有潜在应用的新型抗菌剂(Avagyan et al., 2020)。
质谱研究
已经通过质谱探索了电子轰击诱导的恶二唑碎片,为分析化学应用提供了有价值的信息,例如在复杂混合物中识别和表征这些化合物(Selva et al., 1972)。
杀菌活性
氯甲基苯并咪唑与恶二唑缩合的研究,包括与3-[5-(氯甲基)-1,3,4-恶二唑-2-基]苯甲腈相关的结构,导致了具有显着杀菌活性的化合物。这些发现对于开发用于农业的新型杀菌剂至关重要(Mishra et al., 1993)。
安全和危害
作用机制
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole structure have been found to impact a variety of biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a range of biological activities, including antibacterial effects .
生化分析
Biochemical Properties
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile plays a significant role in biochemical reactions due to its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with thiol groups in cysteine residues, leading to enzyme inhibition or modification of protein function. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biochemical activity .
Cellular Effects
The effects of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile can alter cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile exerts its effects through several mechanisms. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The oxadiazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can stabilize or destabilize protein structures. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. Over time, the chloromethyl group may undergo hydrolysis, reducing the compound’s reactivity. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as cytotoxicity or organ damage, may occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, can also influence its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its uptake and localization. The compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and accumulate in specific cellular compartments. These factors determine the compound’s bioavailability and overall distribution in biological systems .
属性
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBGMUZLSIALKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870973-92-5 | |
| Record name | 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

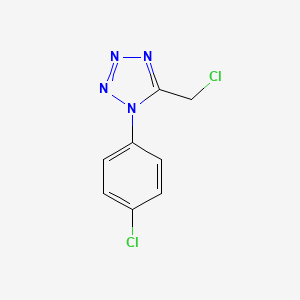

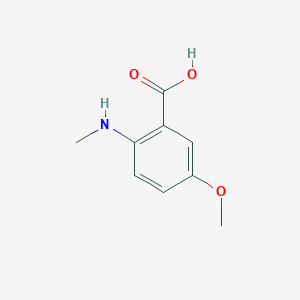
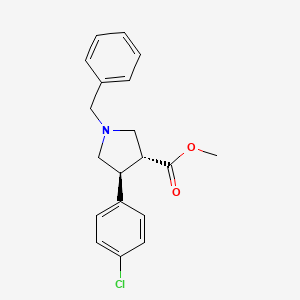
![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
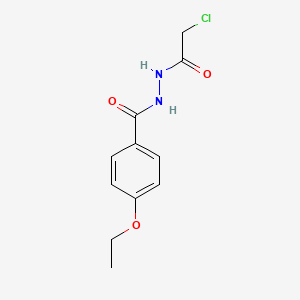
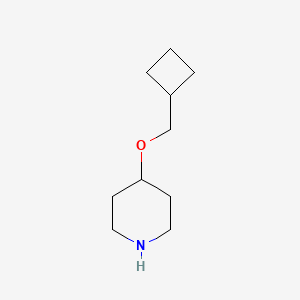
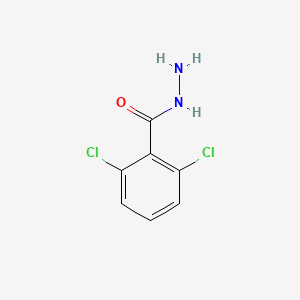
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)